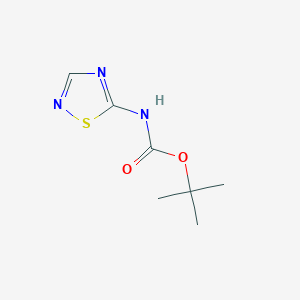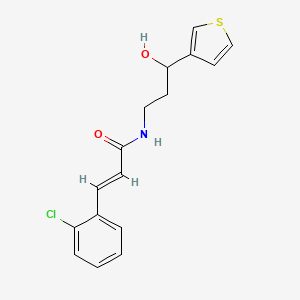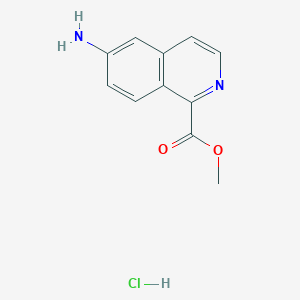![molecular formula C29H28N4O5 B2869832 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1185129-43-4](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Compound Properties
Research on structurally similar compounds, such as derivatives of amide-containing isoquinoline and quinazolinone, highlights the importance of structural aspects in determining their properties and potential applications. The study by Karmakar et al. (2007) delves into the structural characteristics of two amide-containing isoquinoline derivatives, exploring their ability to form gels and crystalline solids depending on the treatment with various mineral acids. Such structural investigations are pivotal for understanding the physicochemical properties of complex organic compounds, which can be tailored for specific scientific applications, including material science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).
Synthetic Approaches and Applications
The synthesis and functionalization of quinazolinone and isoquinoline derivatives are of significant interest due to their wide range of biological activities. The work by Píša and Rádl (2016) on the synthesis of 4-quinolones through a cyclization process highlights the versatility of these compounds in organic synthesis. Such methodologies pave the way for the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Píša & Rádl, 2016).
Antimicrobial Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, as demonstrated by Habib, Hassan, and El‐Mekabaty (2013). This research underscores the potential of structurally complex compounds in addressing the need for new antimicrobial agents, which is a crucial area of study given the rising challenge of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydroquinazoline with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline. This intermediate is then reacted with 2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one to form the final product, 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydroquinazoline", "4-methoxybenzaldehyde", "2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one", "acetic anhydride", "triethylamine", "methanol", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxo-3,4-dihydroquinazoline with 4-methoxybenzaldehyde in methanol using acetic anhydride and triethylamine as catalysts to form 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline.", "Step 2: Reaction of 2-(4-methoxybenzylideneamino)-4,6-dioxo-3,4-dihydroquinazoline with 2-(2-oxoethyl)-4-(4-(cyclopropylamino)phenyl)-3,4-dihydroquinazolin-1(2H)-one in dichloromethane using diethyl ether as a solvent and sodium bicarbonate as a base to form the final product, 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide.", "Step 3: Purification of the final product by recrystallization from a mixture of dichloromethane and diethyl ether, followed by washing with water and drying in a vacuum oven." ] } | |
CAS-Nummer |
1185129-43-4 |
Molekularformel |
C29H28N4O5 |
Molekulargewicht |
512.566 |
IUPAC-Name |
N-cyclopropyl-2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-38-23-14-8-20(9-15-23)17-30-27(35)18-32-25-5-3-2-4-24(25)28(36)33(29(32)37)22-12-6-19(7-13-22)16-26(34)31-21-10-11-21/h2-9,12-15,21H,10-11,16-18H2,1H3,(H,30,35)(H,31,34) |
InChI-Schlüssel |
WLIOPYSSRJOHIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid](/img/structure/B2869752.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)



